molecular formula C25H30N4O3 B11345200 N-butyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methylacetamide

N-butyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methylacetamide

Cat. No.: B11345200
M. Wt: 434.5 g/mol
InChI Key: VIEAFRCCDMGIIE-UHFFFAOYSA-N
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Description

N-butyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methylacetamide is a complex organic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include various amines, acids, and coupling agents under controlled conditions such as reflux or catalytic environments .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-butyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-butyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their diverse biological activities.

    Pyrrolidinone derivatives: Often used in medicinal chemistry for their pharmacological properties.

    Methoxyphenyl compounds: Studied for their potential therapeutic effects.

Uniqueness

N-butyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H30N4O3

Molecular Weight

434.5 g/mol

IUPAC Name

N-butyl-2-[2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-methylacetamide

InChI

InChI=1S/C25H30N4O3/c1-4-5-14-27(2)24(31)17-29-20-11-7-6-10-19(20)26-25(29)18-15-23(30)28(16-18)21-12-8-9-13-22(21)32-3/h6-13,18H,4-5,14-17H2,1-3H3

InChI Key

VIEAFRCCDMGIIE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC

Origin of Product

United States

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